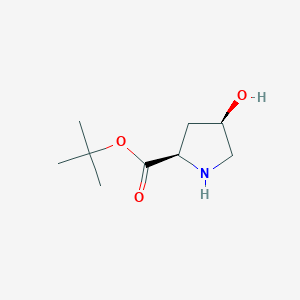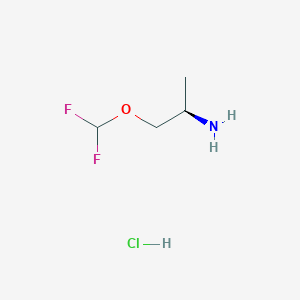
N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as AZD-9056, is a small molecule drug that has been developed as a potential treatment for chronic pain. It belongs to the class of drugs known as selective nociceptin receptor antagonists. The nociceptin receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood. By blocking this receptor, AZD-9056 may be able to provide pain relief without the side effects associated with traditional opioid analgesics.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Activity
Research on the synthesis and biological evaluation of Schiff’s bases and azetidinones, including compounds related to N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, has demonstrated potential antidepressant and nootropic activities. The synthesis involved stirring and sonication methods, leading to the discovery that certain compounds exhibited significant antidepressant and nootropic effects, suggesting that the azetidinone skeleton has potential as a CNS active agent. This research supports the exploration of azetidinone and its analogues for the development of potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Another study focused on the synthesis of new pyrimidine-azetidinone analogues, which were examined for their antimicrobial activity against bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research indicates the potential of these compounds in designing antibacterial and antituberculosis agents, based on their observed activities and provides a basis for further molecular studies (M. Chandrashekaraiah et al., 2014).
Synthesis of Functionalized Pyrrolidines and Azetidines
Research into the ring expansion of 2-(α-hydroxyalkyl)azetidines has provided a synthetic route to functionalized pyrrolidines. This method involves treating azetidines with thionyl chloride or methanesulfonyl chloride, leading to rearrangement into pyrrolidines. The process allows for the incorporation of various nucleophiles, offering a pathway to synthesize pyrrolidines with specific functional groups. This work highlights the versatility of azetidines in synthesizing complex structures with potential biological applications (François Durrat et al., 2008).
Synthesis of Aromatic Polyamides and Polyimides
A study on the synthesis and properties of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine demonstrates the utility of related compounds in polymer science. This research showcases the use of these compounds in creating materials with high thermal stability and solubility in polar solvents, which could have applications in various industries, including electronics and materials science (Chin-Ping Yang and Jiun-Hung Lin, 1995).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGBCOSMGDTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2421756.png)

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)




![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)

